3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one
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Overview
Description
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one is a complex organic compound that features a variety of functional groups, including a triazole ring, a piperidine ring, and a naphthyridine ring
Preparation Methods
The synthesis of 3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole and piperidine intermediates, which are then coupled with the naphthyridine core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole and piperidine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the naphthyridine ring to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The piperidine and naphthyridine rings may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and piperidine derivatives. Compared to these compounds, 3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C33H37N7O |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C33H37N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39) |
InChI Key |
KEFVUSWKTHXZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7 |
Origin of Product |
United States |
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